molecular formula C17H21NO5 B14956948 N-[(4-butyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-L-alanine

N-[(4-butyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-L-alanine

Cat. No.: B14956948
M. Wt: 319.4 g/mol
InChI Key: YPVZAWAHOALPCU-JTQLQIEISA-N
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Description

2-{[(4-BUTYL-7-HYDROXY-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}PROPANOIC ACID is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-BUTYL-7-HYDROXY-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}PROPANOIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the chromen-2-one core.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include potassium carbonate, propargyl bromide, and triethylamine . Reaction conditions typically involve moderate temperatures and the use of organic solvents like acetone and dichloromethane .

Major Products

The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

2-{[(4-BUTYL-7-HYDROXY-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}PROPANOIC ACID has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-BUTYL-7-HYDROXY-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}PROPANOIC ACID involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes like carbonic anhydrase and DNA gyrase, leading to its biological effects . It also regulates reactive oxygen species and inhibits microtubule polymerization, contributing to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[(4-BUTYL-7-HYDROXY-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}PROPANOIC ACID apart is its unique substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

(2S)-2-[(4-butyl-7-hydroxy-2-oxochromen-8-yl)methylamino]propanoic acid

InChI

InChI=1S/C17H21NO5/c1-3-4-5-11-8-15(20)23-16-12(11)6-7-14(19)13(16)9-18-10(2)17(21)22/h6-8,10,18-19H,3-5,9H2,1-2H3,(H,21,22)/t10-/m0/s1

InChI Key

YPVZAWAHOALPCU-JTQLQIEISA-N

Isomeric SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2CN[C@@H](C)C(=O)O)O

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2CNC(C)C(=O)O)O

Origin of Product

United States

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